molecular formula C9H8N2O2 B183524 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid CAS No. 171919-37-2

1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

Cat. No. B183524
M. Wt: 176.17 g/mol
InChI Key: KHIJNUGJNMUEFX-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid is a chemical compound that has been studied for its potential use in cancer therapy . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has shown potent activities against FGFR1, 2, and 3 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material 5-(tri uoromethyl)-1H-pyrrolo[2,3-b]pyridine with R-substituted aldehyde at 50 C to obtain the compounds in 45–60% yield .

Scientific Research Applications

Synthesis and Chemical Properties

  • Palladium-Catalyzed Decarboxylative Couplings : 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives have been synthesized through palladium-catalyzed decarboxylative Suzuki and Heck couplings. This process is crucial for the synthesis of aryl/alkenyl-1-phenylsulfonyl-1H-pyrrolo[2,3-b]pyridines, which have applications in organic synthesis and pharmaceutical research (Suresh et al., 2013).

  • Theoretical and Experimental Investigations : The structure and vibrational spectra of related compounds, like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid, have been extensively studied. These investigations aid in understanding the physical and chemical properties of such compounds, which is vital for their application in various scientific fields (Bahgat et al., 2009).

  • Three-Component Condensation : The synthesis of tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids through a three-component condensation approach shows the versatility of this compound in creating complex molecular structures (Lichitsky et al., 2010).

Pharmacological and Biological Research

  • Antibacterial Properties : Hydrazides of 3-pyrrol-1-ylthieno[3,2-b]pyridin-2-carboxylic acid, a derivative, have shown antibacterial properties, indicating potential applications in antibiotic drug discovery (Kostenko et al., 2015).

  • Anticancer Agent Synthesis : Organometallic complexes involving pyrazolo[3,4-b]pyridines, which are structurally related to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, have been synthesized as potential anticancer agents. This demonstrates the importance of such compounds in developing new therapeutic agents (Stepanenko et al., 2011).

Material Science and Crystal Engineering

  • Crystal Structure Analysis : Studies on the crystal structures of compounds like pyridine-2-(3'-mercaptopropanoic acid)-N-oxide, which are structurally similar, help in understanding the molecular interactions and can inform the design of new materials and drugs (Ramasubramanian et al., 2007).

  • Synthesis of Fused Pyridine-Carboxylic Acids : The Combes-type reaction of acyl pyruvates with amino heterocycles to produce fused pyridine-carboxylic acids showcases the synthetic versatility of these compounds in material science (Volochnyuk et al., 2010).

Future Directions

The future directions for the study of 1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid and its derivatives include further investigation of their potential as FGFR inhibitors for cancer therapy .

properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-7(9(12)13)6-3-2-4-10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIJNUGJNMUEFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701221232
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid

CAS RN

171919-37-2
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171919-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701221232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LT Pierce, MM Cahill, HJ Winfield… - European journal of …, 2012 - Elsevier
A range of 5,6-bisindole and 5-indole-6-(7-azaindole)pyrimidinones were synthesised via a β-keto ester intermediate and a screen of cyclisation conditions undertaken. The optimised …
Number of citations: 28 www.sciencedirect.com

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